SARS-CoV-2-IN-41

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

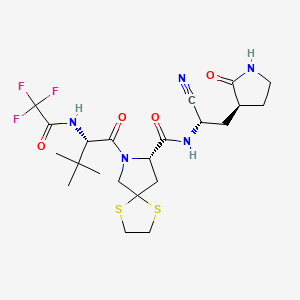

Structure

3D Structure

Properties

Molecular Formula |

C22H30F3N5O4S2 |

|---|---|

Molecular Weight |

549.6 g/mol |

IUPAC Name |

(8S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-7-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxamide |

InChI |

InChI=1S/C22H30F3N5O4S2/c1-20(2,3)15(29-19(34)22(23,24)25)18(33)30-11-21(35-6-7-36-21)9-14(30)17(32)28-13(10-26)8-12-4-5-27-16(12)31/h12-15H,4-9,11H2,1-3H3,(H,27,31)(H,28,32)(H,29,34)/t12-,13-,14-,15+/m0/s1 |

InChI Key |

LQBRGTAIBBFUJJ-ZQDZILKHSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CC2(C[C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)SCCS2)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC2(CC1C(=O)NC(CC3CCNC3=O)C#N)SCCS2)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Subject: Technical Inquiry Regarding SARS-CoV-2-IN-41

To: Researchers, Scientists, and Drug Development Professionals

An extensive and thorough search of publicly available scientific databases and literature has been conducted for information pertaining to a compound designated "SARS-CoV-2-IN-41."

Despite a comprehensive search strategy, no specific data, research articles, patents, or any other form of publication could be identified for a molecule with this exact name. This suggests that "this compound" may be:

-

An internal, proprietary designation for a compound that has not yet been publicly disclosed.

-

A very recent discovery that has not yet been published in the scientific literature.

-

A misnomer or an incorrect designation for a known compound.

Due to the absence of any available information, it is not possible to fulfill the request for an in-depth technical guide on the discovery, synthesis pathway, experimental protocols, and associated data for "this compound."

We recommend verifying the compound's designation and consulting internal or proprietary databases if this name originates from within a specific research organization.

Should a correct or alternative designation be available, we would be pleased to conduct a new search to provide the requested technical information. We can also provide a general overview of the discovery and synthesis pathways for novel SARS-CoV-2 inhibitors if that would be of interest.

Unraveling the Mechanism of Action of SARS-CoV-2 Main Protease Inhibitors Against Viral Replication

Disclaimer: No specific antiviral agent designated "SARS-CoV-2-IN-41" has been identified in publicly available scientific literature. This technical guide will, therefore, provide a comprehensive overview of the mechanism of action of a well-characterized class of SARS-CoV-2 inhibitors that target the main protease (Mpro), a crucial enzyme for viral replication. This information is intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on a complex interplay of viral and host factors to replicate within infected cells. A key component of this machinery is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for processing viral polyproteins into functional non-structural proteins (NSPs), which are vital for the assembly of the viral replication and transcription complex.[1][2][3] Due to its critical role and the absence of a close human homolog, Mpro has emerged as a primary target for the development of antiviral therapeutics.[1]

This guide delves into the molecular mechanisms by which Mpro inhibitors disrupt SARS-CoV-2 replication, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The SARS-CoV-2 Replication Cycle: A Tightly Regulated Process

The replication of SARS-CoV-2 begins with the entry of the virus into the host cell, mediated by the spike (S) protein binding to the angiotensin-converting enzyme 2 (ACE2) receptor.[2][4][5] Once inside, the viral genomic RNA is released into the cytoplasm and translated to produce two large polyproteins, pp1a and pp1ab.[4] This is where the main protease (Mpro) plays its indispensable role.

Mpro, a cysteine protease, cleaves these polyproteins at multiple specific sites to release functional NSPs.[3][6] These NSPs then assemble into the replication and transcription complex (RTC), which is responsible for replicating the viral RNA genome and transcribing subgenomic RNAs that encode for structural and accessory proteins.[4] The newly synthesized viral components are then assembled into new virions, which are subsequently released from the cell to infect other cells.[2]

Mechanism of Action of Mpro Inhibitors

Mpro inhibitors are designed to bind to the active site of the enzyme, preventing it from cleaving the viral polyproteins. The active site of SARS-CoV-2 Mpro features a catalytic dyad composed of a cysteine (Cys145) and a histidine (His41) residue.[6][7] Inhibition can be achieved through either covalent or non-covalent binding to these critical residues. By blocking the function of Mpro, these inhibitors effectively halt the viral replication process.

Visualizing the Inhibition of Viral Polyprotein Processing

Caption: Inhibition of SARS-CoV-2 Mpro blocks viral polyprotein processing.

Quantitative Analysis of Mpro Inhibitor Efficacy

The potency of Mpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays.

| Inhibitor | Target | Assay Type | IC50 (µM) | Cell Line | Antiviral EC50 (µM) | Reference |

| Nirmatrelvir | SARS-CoV-2 Mpro | Enzymatic | 0.0031 | Vero E6 | 0.079 | [3] |

| GC376 | SARS-CoV-2 Mpro | Enzymatic | - | Vero E6 | 0.91 | [8] |

| Compound M3 | SARS-CoV-2 Mpro | Enzymatic | 0.013 | - | - | [8] |

| HB3-Core25 | SARS-CoV-2 Mpro | Enzymatic | 0.27 | - | - | [9] |

Experimental Protocols

SARS-CoV-2 Mpro Enzymatic Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of Mpro.

Methodology:

-

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), test compounds, and a microplate reader.

-

Procedure: a. A solution of recombinant Mpro is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) in the assay buffer. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is monitored over time using a microplate reader at appropriate excitation and emission wavelengths. d. The rate of substrate cleavage is calculated from the linear phase of the reaction progress curve. e. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.[7][10]

Visualizing the Enzymatic Assay Workflow

Caption: Workflow for a typical SARS-CoV-2 Mpro enzymatic inhibition assay.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Methodology:

-

Cell Lines and Virus: A susceptible cell line (e.g., Vero E6, Calu-3) and a specific strain of SARS-CoV-2 are used.[11][12]

-

Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with serial dilutions of the test compound. c. Following a short pre-incubation period, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours). e. The antiviral effect is quantified using various methods, such as:

- Cytopathic Effect (CPE) Reduction Assay: The extent of virus-induced cell death is visually scored or measured using a cell viability dye (e.g., crystal violet, MTT).[11]

- Viral RNA Quantification: The amount of viral RNA in the cell supernatant or cell lysate is measured by quantitative real-time PCR (qRT-PCR).

- Plaque Reduction Assay: The number of viral plaques formed in a cell monolayer is counted to determine the reduction in infectious virus particles. f. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Visualizing the Cell-Based Assay Workflow

Caption: General workflow for a cell-based SARS-CoV-2 antiviral assay.

Conclusion

Inhibitors of the SARS-CoV-2 main protease represent a promising class of antiviral agents that directly target a critical step in the viral replication cycle. By preventing the processing of viral polyproteins, these compounds effectively shut down the production of new infectious virions. The methodologies and data presented in this guide provide a framework for the evaluation and characterization of such inhibitors, which are essential for the development of effective therapies to combat COVID-19 and future coronavirus outbreaks.

References

- 1. Frontiers | A reporter cell line for the automated quantification of SARS-CoV-2 infection in living cells [frontiersin.org]

- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 3. SARS-CoV-2 Infection and Antiviral Strategies: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccjm.org [ccjm.org]

- 5. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 6. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SARS–associated Coronavirus Replication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of Inhibitors to the SARS-CoV-2 Main Protease (Mpro) Catalytic Site

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available data specifically identifying "SARS-CoV-2-IN-41" and its binding affinity to the SARS-CoV-2 main protease (Mpro) is limited. Therefore, this guide will provide a comprehensive overview of the methodologies and data presentation relevant to the binding affinity of well-characterized inhibitors targeting the Mpro catalytic site, using the potent inhibitor PF-00835231 as a representative example. The principles and protocols detailed herein are directly applicable to the evaluation of novel inhibitors like this compound.

Introduction to SARS-CoV-2 Main Protease (Mpro) as a Drug Target

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites to produce functional non-structural proteins essential for viral replication and transcription.[3] The catalytic site of Mpro features a Cys-His dyad (Cys145 and His41), which is crucial for its proteolytic activity.[2][4][5] Due to its essential role and high conservation among coronaviruses, with no close human homologs, Mpro is a prime target for the development of antiviral therapeutics.[1][4][6]

Inhibitors that bind to the Mpro catalytic site can block its function, thereby disrupting the viral life cycle and halting replication.[1] The binding affinity of these inhibitors is a key determinant of their potency and is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Quantitative Analysis of Mpro Inhibitor Binding Affinity

The inhibitory activity of compounds against SARS-CoV-2 Mpro is determined through various biochemical and biophysical assays. The data below for the representative inhibitor PF-00835231 has been compiled from published studies.

Table 1: In Vitro Inhibitory Activity of PF-00835231 against Coronaviral Main Proteases

| Protease Target | IC50 (µM) | Assay Type | Reference |

| SARS-CoV-2 Mpro | 0.0086 | FRET Assay | [7] |

| SARS-CoV-2 Mpro Mutant (K90R) | 1.2 - 3.7 (range for multiple mutants) | FRET Assay | [7] |

| SARS-CoV-2 Mpro Mutant (M49I) | 1.2 - 3.7 (range for multiple mutants) | FRET Assay | [7] |

| SARS-CoV-2 Mpro Mutant (G15S) | 1.2 - 3.7 (range for multiple mutants) | FRET Assay | [7] |

| SARS-CoV-2 Mpro Mutant (V186F) | 1.2 - 3.7 (range for multiple mutants) | FRET Assay | [7] |

| SARS-CoV-2 Mpro Mutant (P132H) | 1.2 - 3.7 (range for multiple mutants) | FRET Assay | [7] |

| SARS-CoV-2 Mpro Mutant (Y54C) | 1.2 - 3.7 (range for multiple mutants) | FRET Assay | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potencies. Below are protocols for common assays used to determine the binding affinity of inhibitors to the SARS-CoV-2 Mpro.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is a widely used method to measure the enzymatic activity of Mpro and the inhibitory effects of compounds.[8] The assay relies on a fluorogenic substrate containing a cleavage sequence for Mpro, flanked by a fluorophore and a quencher.[9] In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[10]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution, for example, 20 mM HEPES pH 7.1, 720 mM sodium citrate, 1 mM EDTA, 1 mM TCEP, and 0.005% BSA.

-

Enzyme Solution: Dilute recombinant SARS-CoV-2 Mpro in the assay buffer to the desired final concentration (e.g., 100 pM).

-

Substrate Solution: Prepare a FRET substrate, such as one based on a known Mpro cleavage sequence, in the assay buffer to a final concentration of, for example, 5 µM.

-

Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., PF-00835231) in DMSO, and then dilute further in the assay buffer.

-

-

Assay Procedure:

-

Add the inhibitor solutions to the wells of a 384-well plate.

-

Add the Mpro enzyme solution to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[11]

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescent plate reader with appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 460-480 nm emission).[12]

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time.[13] It provides detailed information on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Protocol:

-

Immobilization of Mpro:

-

Covalently immobilize recombinant SARS-CoV-2 Mpro onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the inhibitor in a suitable running buffer.

-

Inject the inhibitor solutions over the sensor surface with the immobilized Mpro at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of the inhibitor to the Mpro.

-

After the association phase, inject the running buffer to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

-

Calculate the dissociation constant (KD) as the ratio of kd/ka. A lower KD value indicates a higher binding affinity.

-

Visualizations

The following diagrams illustrate the mechanism of Mpro inhibition and a typical experimental workflow for inhibitor screening.

Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.

Caption: Workflow for a FRET-Based Mpro Inhibition Assay.

Conclusion

The determination of binding affinity is a cornerstone in the development of effective inhibitors against the SARS-CoV-2 main protease. Standardized and robust experimental protocols, such as FRET-based enzymatic assays and SPR, are essential for generating high-quality, comparable data. While specific data for "this compound" is not yet widely available, the framework provided in this guide, using PF-00835231 as an example, outlines the necessary steps and considerations for the comprehensive evaluation of novel Mpro inhibitors. The continued application of these methodologies will be vital in the discovery and optimization of potent antiviral agents to combat COVID-19 and future coronavirus threats.

References

- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 12. ebiohippo.com [ebiohippo.com]

- 13. Label-Free Analysis of Binding and Inhibition of SARS-Cov-19 Spike Proteins to ACE2 Receptor with ACE2-Derived Peptides by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of Simnotrelvir (SARS-CoV-2-IN-41) and SARS-CoV-2 3CL Protease Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented global effort to develop effective antiviral therapeutics. A primary and highly conserved drug target within the viral replication machinery is the 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins, a critical step in the viral life cycle. Inhibition of 3CLpro effectively halts viral replication, making it an attractive target for antiviral drug design.

This technical guide provides an in-depth overview of the in-silico modeling of the interaction between a potent SARS-CoV-2 3CLpro inhibitor, Simnotrelvir (also known as SARS-CoV-2-IN-41 or SIM0417), and its target protease. Simnotrelvir is an orally bioavailable covalent inhibitor that has demonstrated significant antiviral activity in preclinical and clinical studies.[1][2] This document details the computational methodologies used to elucidate this interaction, presents key quantitative data, and provides standardized protocols for researchers to conduct similar in-silico analyses.

Simnotrelvir (this compound): A Potent 3CLpro Inhibitor

Simnotrelvir was developed through a structure-based optimization of boceprevir, an approved inhibitor of the hepatitis C virus (HCV) protease.[2] It is a peptidomimetic that covalently binds to the catalytic cysteine (Cys145) in the active site of 3CLpro, leading to its irreversible inhibition.[1]

Chemical and Pharmacological Properties of Simnotrelvir:

| Property | Value | Reference |

| IUPAC Name | (1R,2S,5S)-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | N/A |

| CAS Number | 2920904-06-7 | N/A |

| Molecular Formula | C22H30F3N5O4S2 | N/A |

| Molecular Weight | 549.63 g/mol | N/A |

| IC50 (3CLpro) | 0.022 µM | [1] |

| Mechanism of Action | Covalent inhibitor of 3CLpro | [1][2] |

In-Silico Modeling Workflow

The in-silico investigation of the Simnotrelvir-3CLpro interaction typically follows a multi-step computational workflow designed to predict and analyze the binding mode, affinity, and stability of the complex. This workflow provides atomic-level insights that are invaluable for understanding the mechanism of inhibition and for guiding further drug development efforts.

References

An In-depth Technical Guide to the Pharmacokinetics of Nirmatrelvir, a SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As "SARS-CoV-2-IN-41" is not a publicly recognized designation for a specific compound, this guide provides a comprehensive overview of the pharmacokinetics of a well-characterized and publicly known SARS-CoV-2 inhibitor, Nirmatrelvir , as a representative example.

Introduction

Nirmatrelvir is an orally bioavailable antiviral drug that targets the main protease (Mpro, or 3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19.[1][2][3] It is a peptidomimetic inhibitor that prevents viral replication by blocking the processing of viral polyproteins.[4][5] To enhance its systemic exposure, nirmatrelvir is co-administered with a low dose of ritonavir, a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme.[1][2][3] This combination therapy, known under the brand name Paxlovid, has been authorized for the treatment of mild-to-moderate COVID-19 in high-risk patients.[5][6] This guide provides a detailed technical overview of the pharmacokinetics of nirmatrelvir, including its absorption, distribution, metabolism, and excretion (ADME), based on publicly available data.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of nirmatrelvir, when co-administered with ritonavir, have been characterized in several clinical studies. The following tables summarize the key quantitative data.

Table 1: Single-Dose Pharmacokinetic Parameters of Nirmatrelvir (300 mg) with Ritonavir (100 mg) in Healthy Adults

| Parameter | Value | Reference |

| Tmax (hours) | ~ 3 | [2][5] |

| Cmax (µg/mL) | 3.43 | [1][2][3] |

| AUCinf (µg·h/mL) | 23.5 | [7] |

| Half-life (t½) (hours) | 6.05 | [8] |

Table 2: Multiple-Dose (Day 5) Pharmacokinetic Parameters of Nirmatrelvir (300 mg) with Ritonavir (100 mg) in Patients with Mild-to-Moderate COVID-19

| Parameter | Value | Reference |

| Cmax (µg/mL) | 3.43 | [1][2][3] |

| Ctrough (µg/mL) | 1.57 | [1][2][3] |

Table 3: Physicochemical and ADME Properties of Nirmatrelvir

| Property | Value | Reference |

| Absorption | ||

| Bioavailability | Not specified, but oral absorption is incomplete. | [9][10] |

| Effect of Food | High-fat meal increases the rate and extent of absorption. | [5] |

| Distribution | ||

| Plasma Protein Binding | ~ 69% | [2][5] |

| Blood-to-Plasma Ratio | 0.60 | [2] |

| Apparent Volume of Distribution (Vd/F) | 104.7 L | [2][5] |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A4 (inhibited by Ritonavir) | [1][2][5] |

| Excretion | ||

| Primary Route of Elimination (with Ritonavir) | Renal | [1][2][9] |

| % of Dose Recovered in Urine (unchanged) | 49.6% | [2][8] |

| % of Dose Recovered in Feces | 35.3% | [2][8] |

| Renal Clearance (CLr) (L/h) | 2.93 - 3.78 | [2] |

Experimental Protocols

The pharmacokinetic data for nirmatrelvir were generated through a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.

In Vitro Antiviral Activity Assay

-

Objective: To determine the potency of nirmatrelvir in inhibiting SARS-CoV-2 replication in cell culture.

-

Cell Line: Differentiated normal human bronchial epithelial (dNHBE) cells.

-

Methodology:

-

dNHBE cells were infected with the SARS-CoV-2 USA-WA1/2020 isolate.

-

Infected cells were then exposed to varying concentrations of nirmatrelvir.

-

After a 3-day incubation period, the extent of viral replication was measured.

-

The 50% effective concentration (EC50) and 90% effective concentration (EC90) values were calculated.[2]

-

-

Results: The EC50 and EC90 values were determined to be 62 nM and 181 nM, respectively.[2]

Human Pharmacokinetic Studies (Phase 1)

-

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single and multiple doses of nirmatrelvir with ritonavir in healthy adult participants.

-

Study Design: Adaptive Phase 1, randomized, double-blind, placebo-controlled study.

-

Methodology:

-

Healthy adult participants were administered single or multiple oral doses of nirmatrelvir co-administered with ritonavir.

-

Serial blood samples were collected at predefined time points post-dose.

-

Plasma concentrations of nirmatrelvir and ritonavir were determined using a validated bioanalytical method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) were calculated from the plasma concentration-time data.

-

-

Bioanalytical Method:

-

Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9][10]

-

Sample Preparation: Protein precipitation of plasma samples with acetonitrile.[2]

-

Calibration Curve Range (Plasma): 10.0 to 10,000 ng/mL for nirmatrelvir.[2][9][10]

-

Internal Standards: PF-07818226 for nirmatrelvir and ritonavir-d6 for ritonavir.[2]

-

Mass Balance Study

-

Objective: To determine the absorption, metabolism, and excretion of nirmatrelvir.

-

Methodology:

-

A single oral dose of 300 mg nirmatrelvir / 100 mg ritonavir was administered to healthy participants.

-

Urine and feces were collected over a specified period.

-

The extent of nirmatrelvir-related material in the excreta was determined using 19F-Nuclear Magnetic Resonance (19F-NMR) spectroscopy.[1][2][3]

-

-

Results: Approximately 49.6% of the administered dose was recovered in the urine and 35.3% in the feces.[2]

Visualizations

Mechanism of Action of Nirmatrelvir/Ritonavir

Caption: Mechanism of action of Nirmatrelvir and Ritonavir in inhibiting SARS-CoV-2 replication.

Experimental Workflow for a Phase 1 Pharmacokinetic Study

Caption: A simplified workflow for a clinical pharmacokinetic study.

References

- 1. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir – ScienceOpen [scienceopen.com]

- 2. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

Technical Whitepaper: Initial Cytotoxicity Profile of SARS-CoV-2-IN-41 in Cell Lines

Disclaimer: Extensive searches for a compound specifically designated "SARS-CoV-2-IN-41" have yielded no publicly available data regarding its chemical structure, mechanism of action, or any associated in vitro studies. The following guide is a structured template based on common methodologies for assessing the cytotoxicity of antiviral compounds against SARS-CoV-2. The experimental details and data presented herein are illustrative and intended to serve as a framework for researchers when such a compound and its data become available.

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development and evaluation of novel antiviral therapeutics. A critical early step in the drug development pipeline is the characterization of a compound's cytotoxicity profile to determine its therapeutic window—the concentration range at which it is effective against the virus without causing significant harm to host cells. This document outlines the essential experimental protocols and data presentation formats for establishing the initial cytotoxicity of a putative antiviral agent, hypothetically named this compound.

Quantitative Cytotoxicity Data

A crucial aspect of preclinical assessment is the quantitative determination of a compound's effect on cell viability. This data is typically summarized in tables to facilitate comparison across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | CC50 (µM) |

| Vero E6 | Monkey Kidney Epithelial | MTT | 72 | Data Not Available |

| A549-hACE2 | Human Lung Carcinoma | CellTiter-Glo | 48 | Data Not Available |

| Calu-3 | Human Lung Adenocarcinoma | Neutral Red Uptake | 72 | Data Not Available |

| HEK293T | Human Embryonic Kidney | LDH | 48 | Data Not Available |

CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of viable cells.

Table 2: Antiviral Activity and Selectivity Index of this compound

| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | WA1/2020 | Data Not Available | Data Not Available | Data Not Available |

| Calu-3 | Delta (B.1.617.2) | Data Not Available | Data Not Available | Data Not Available |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of cytotoxicity findings.

3.1. Cell Culture and Maintenance

-

Vero E6 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

A549-hACE2 Cells: Cultured in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Calu-3 Cells: Grown in Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% Penicillin-Streptomycin.

-

HEK293T Cells: Maintained in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

3.2. Cytotoxicity Assays

A variety of assays are employed to measure cell viability, each with distinct mechanisms.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

-

Plate cells in a 96-well plate and treat with the compound for 48 hours.

-

Add CellTiter-Glo® reagent to each well.

-

Mix and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a luminometer.

-

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells.

-

Culture cells and treat with the test compound for 48 hours.

-

Collect the cell culture supernatant.

-

Add the supernatant to the LDH assay reaction mixture.

-

Incubate and measure the absorbance at 490 nm.

-

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

4.1. Experimental Workflow

The following diagram outlines a typical workflow for assessing the cytotoxicity of an antiviral compound.

Methodological & Application

Application Notes and Protocols for SARS-CoV-2 Main Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[1] It is responsible for cleaving the viral polyproteins into functional proteins essential for viral replication and transcription.[1][2] This makes Mpro a prime target for antiviral drug development.[3] This document provides detailed experimental protocols for evaluating the in vitro efficacy of small molecule inhibitors targeting SARS-CoV-2 Mpro, using a hypothetical inhibitor designated "SARS-CoV-2-IN-41" as an example.

The protocols outlined below cover fundamental cell culture-based assays to determine the antiviral activity and cytotoxicity of Mpro inhibitors. These assays are crucial steps in the preclinical development of potential COVID-19 therapeutics.

Mechanism of Action: SARS-CoV-2 Main Protease Inhibition

SARS-CoV-2 Mpro is a cysteine protease that processes the viral polyprotein at specific cleavage sites.[4] Inhibitors of Mpro, such as this compound, are designed to bind to the active site of the enzyme, blocking its proteolytic activity.[2] This prevents the maturation of viral proteins necessary for the assembly of new viral particles, thereby halting viral replication within the host cell. Many Mpro inhibitors are peptidomimetic compounds that mimic the natural substrate of the protease.[5]

Caption: Mechanism of SARS-CoV-2 Mpro inhibition.

Experimental Protocols

Cell Culture and Virus Propagation

Objective: To maintain healthy cell cultures suitable for SARS-CoV-2 infection and to propagate viral stocks.

Materials:

-

Vero E6 cells (ATCC CRL-1586)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020)

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)[6]

Protocol:

-

Cell Maintenance: Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

-

Cell Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

-

Virus Propagation: a. Seed Vero E6 cells in T175 flasks and grow to 90-95% confluency. b. In a BSL-3 facility, wash the cell monolayer with serum-free DMEM. c. Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 in a small volume of serum-free DMEM. d. Incubate for 1 hour at 37°C, gently rocking the flask every 15 minutes. e. Add DMEM supplemented with 2% FBS and incubate at 37°C. f. Monitor daily for cytopathic effect (CPE). g. When 75-90% CPE is observed (typically 48-72 hours post-infection), harvest the supernatant. h. Centrifuge the supernatant at 3,000 x g for 15 minutes to remove cell debris. i. Aliquot the viral stock and store at -80°C. j. Determine the viral titer using a plaque assay or TCID50 assay.[7]

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that is toxic to the host cells.

Materials:

-

Vero E6 cells

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader

Protocol:

-

Seed 1 x 10^4 Vero E6 cells per well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.

-

Incubate the plate for 48-72 hours (to match the duration of the antiviral assay).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the data and using non-linear regression analysis.

Antiviral Activity Assay (EC50 Determination)

Objective: To determine the effective concentration of this compound that inhibits viral replication by 50%. This can be assessed via a cytopathic effect (CPE) inhibition assay or by quantifying viral RNA.[8]

Materials:

-

Vero E6 cells

-

96-well cell culture plates

-

SARS-CoV-2 stock with a known titer

-

This compound

-

Crystal Violet solution (for CPE assay) or RNA extraction kit and RT-qPCR reagents

Protocol:

A. CPE Inhibition Assay:

-

Seed 1 x 10^4 Vero E6 cells per well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

In a BSL-3 facility, remove the medium and add the compound dilutions to the wells.

-

Infect the cells with SARS-CoV-2 at an MOI of 0.01. Include uninfected cells (mock) and infected cells without compound (virus control).

-

Incubate for 48-72 hours, until CPE is clearly visible in the virus control wells.

-

Fix the cells with 10% formalin for 30 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plate with water and let it dry.

-

Solubilize the stain with methanol and read the absorbance at 570 nm.

-

Calculate the percentage of CPE inhibition for each concentration and determine the 50% effective concentration (EC50).

B. Viral RNA Quantification by RT-qPCR:

-

Follow steps 1-4 of the CPE inhibition assay.

-

After 48 hours of incubation, collect the cell culture supernatant.

-

Extract viral RNA from the supernatant using a suitable viral RNA extraction kit.

-

Perform one-step RT-qPCR targeting a specific SARS-CoV-2 gene (e.g., the E gene or N gene).

-

Calculate the reduction in viral RNA levels for each compound concentration compared to the virus control.

-

Determine the EC50 value using non-linear regression analysis.[9]

Caption: General workflow for in vitro evaluation of antiviral compounds.

Data Presentation

The quantitative data from the cytotoxicity and antiviral assays should be summarized to allow for easy comparison and calculation of the Selectivity Index (SI), which is a measure of the compound's therapeutic window (SI = CC50 / EC50).

Table 1: Cytotoxicity and Antiviral Activity of this compound

| Compound | Assay Method | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |

| This compound | CPE | Vero E6 | >100 | 4.52 | >22.1 |

| This compound | RT-qPCR | Vero E6 | >100 | 3.89 | >25.7 |

| Remdesivir (Control) | RT-qPCR | Vero E6 | >50 | 0.77 | >64.9 |

Note: Data are hypothetical and for illustrative purposes. Remdesivir is included as a common positive control.

Table 2: Dose-Response Data for this compound (RT-qPCR Method)

| Concentration (µM) | % Cell Viability | % Inhibition of Viral RNA |

| 100 | 98.2 ± 2.1 | 99.1 ± 0.5 |

| 30 | 99.1 ± 1.8 | 95.4 ± 1.2 |

| 10 | 101.5 ± 3.0 | 82.3 ± 3.5 |

| 3 | 100.8 ± 2.5 | 45.1 ± 4.1 |

| 1 | 99.5 ± 2.2 | 21.7 ± 3.8 |

| 0.3 | 102.1 ± 1.9 | 8.9 ± 2.0 |

| 0 (Vehicle Control) | 100.0 ± 2.8 | 0.0 ± 5.1 |

Note: Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols described provide a robust framework for the initial in vitro characterization of potential SARS-CoV-2 main protease inhibitors like this compound. A successful candidate will exhibit potent antiviral activity (low EC50) and low cytotoxicity (high CC50), resulting in a high Selectivity Index. These assays are foundational for further preclinical development, including mechanism of action studies and evaluation in more complex models such as primary human airway epithelial cells or in vivo animal models.

References

- 1. researchmap.jp [researchmap.jp]

- 2. Unveiling the molecular mechanism of SARS-CoV-2 main protease inhibition from 137 crystal structures using algebraic topology and deep learning - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ecdc.europa.eu [ecdc.europa.eu]

- 7. absa.org [absa.org]

- 8. tandfonline.com [tandfonline.com]

- 9. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 Main Protease (Mpro) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics.[1] The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for viral replication.[2][3] Its essential role and high conservation among coronaviruses make it an attractive target for antiviral drug development.[1][4] This document provides detailed application notes and protocols for developing and executing a high-throughput screening (HTS) assay to identify and characterize novel inhibitors of SARS-CoV-2 Mpro, using the hypothetical inhibitor "SARS-CoV-2-IN-41" and its analogs as an example.

The described methodology is a cell-based, gain-of-signal reporter assay. In this system, the expression of a reporter gene (e.g., luciferase) is constitutively suppressed by Mpro activity. Inhibition of Mpro alleviates this suppression, leading to a quantifiable increase in the reporter signal.[5] This approach offers the advantage of assessing compound efficacy within a cellular context, providing preliminary insights into cell permeability and cytotoxicity.

Signaling Pathway of SARS-CoV-2 Mpro in Viral Replication

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The main protease, Mpro, is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription. Inhibition of Mpro activity blocks this crucial step, thereby halting the viral life cycle.

Caption: SARS-CoV-2 Mpro processing of the viral polyprotein.

Experimental Workflow for HTS of Mpro Inhibitors

The high-throughput screening process involves several sequential steps, from the primary screen of a compound library to secondary validation and cytotoxicity assessment of identified hits.

Caption: High-throughput screening workflow for Mpro inhibitors.

Data Presentation: Efficacy and Cytotoxicity of this compound Analogs

The following table summarizes mock data for a series of hypothetical this compound analogs, demonstrating the type of quantitative data generated from the HTS campaign.

| Compound ID | Mpro Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | 1.2 | > 100 | > 83.3 |

| Analog-01 | 0.8 | > 100 | > 125 |

| Analog-02 | 2.5 | 75.2 | 30.1 |

| Analog-03 | 15.7 | > 100 | > 6.4 |

| Analog-04 | 0.5 | 88.9 | 177.8 |

| GC-376 (Control) | 0.9 | > 100 | > 111.1 |

Experimental Protocols

Cell-Based Mpro Reporter Assay for Primary HTS

This protocol describes a gain-of-signal assay where Mpro activity suppresses a luciferase reporter. Inhibition of Mpro by test compounds results in increased luciferase expression.[5]

Materials:

-

HEK293T cells stably expressing the Mpro reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM

-

Compound library (e.g., this compound analogs) dissolved in DMSO

-

Positive control (e.g., GC-376)

-

Luciferase assay reagent

-

Opaque-walled 384-well microplates

Protocol:

-

Cell Culture: Maintain HEK293T Mpro reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into a 384-well assay plate to achieve a final concentration of 10 µM. Also, plate a positive control (GC-376) and a DMSO vehicle control.

-

Cell Seeding: Trypsinize and resuspend the reporter cells in assay medium (DMEM with 2% FBS). Adjust the cell density to 1 x 10^5 cells/mL. Dispense 25 µL of the cell suspension (2,500 cells) into each well of the compound-plated 384-well plate.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Signal Detection:

-

Equilibrate the assay plates and the luciferase assay reagent to room temperature.

-

Add 25 µL of the luciferase reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.

-

Calculate the percentage of Mpro inhibition for each compound.

-

Identify primary hits as compounds exhibiting inhibition greater than three standard deviations above the mean of the sample field.[5]

-

Dose-Response Assay for IC50 Determination

Protocol:

-

Prepare a 10-point, 3-fold serial dilution series for each primary hit compound, starting from a top concentration of 100 µM.

-

Plate the serial dilutions in triplicate in a 384-well plate.

-

Perform the cell-based Mpro reporter assay as described in Protocol 1.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic regression model to determine the IC50 value for each compound.

Cytotoxicity Assay (CC50 Determination)

This protocol utilizes a resazurin-based assay to measure cell viability.[6]

Materials:

-

Wild-type HEK293T cells

-

Assay medium (DMEM with 10% FBS)

-

Test compounds (serial dilutions)

-

Resazurin solution

-

Opaque-walled 384-well microplates

Protocol:

-

Cell Seeding: Seed 2,500 wild-type HEK293T cells per well in a 384-well plate and incubate for 24 hours.

-

Compound Addition: Add the same serial dilutions of the hit compounds as used in the dose-response assay to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Resazurin Addition: Add 5 µL of resazurin solution to each well.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Signal Detection: Measure the fluorescence (Ex/Em = 560/590 nm) using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the CC50 value using a four-parameter logistic regression model.

-

Assay Validation: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

Where:

-

µ_p = mean of the positive control (e.g., GC-376)

-

σ_p = standard deviation of the positive control

-

µ_n = mean of the negative control (e.g., DMSO)

-

σ_n = standard deviation of the negative control

Procedure:

-

On a 384-well plate, designate half of the wells for the positive control and the other half for the negative control.

-

Perform the Mpro reporter assay as described in Protocol 1.

-

Calculate the mean and standard deviation for both the positive and negative controls.

-

Use the formula above to calculate the Z'-factor.

References

- 1. High-throughput screening of SARS-CoV-2 main and papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]

- 3. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 4. protein-cell.net [protein-cell.net]

- 5. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: SARS-CoV-2-IN-41 in Pseudovirus Neutralization Assays

For Research Use Only.

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of tools to screen for effective antiviral agents and to quantify the neutralizing antibody response elicited by infection or vaccination. The pseudovirus neutralization assay is a robust and safe method widely used for these purposes.[1][2][3] This assay format utilizes replication-defective viral particles, typically based on a lentiviral or vesicular stomatitis virus (VSV) core, which are engineered to express the SARS-CoV-2 Spike (S) protein on their surface.[1][3] These pseudoviruses can infect target cells expressing the human angiotensin-converting enzyme 2 (ACE2) receptor in a single round of infection, leading to the expression of a reporter gene, commonly luciferase.[1][4] The activity of potential inhibitors or neutralizing antibodies is measured by the reduction in reporter gene expression.[3]

SARS-CoV-2-IN-41 is a novel investigational small molecule inhibitor designed to block the entry of SARS-CoV-2 into host cells. This application note provides a detailed protocol for utilizing this compound in a pseudovirus neutralization assay to determine its inhibitory activity.

Principle of the Assay

The SARS-CoV-2 pseudovirus neutralization assay is based on the principle of competitive inhibition of viral entry. The SARS-CoV-2 Spike protein on the surface of the pseudovirus mediates entry into host cells by binding to the ACE2 receptor.[2][5] In the presence of an inhibitory agent like this compound, the entry process is disrupted, leading to a decrease in the number of infected cells. The level of infection is quantified by measuring the activity of a reporter gene (e.g., luciferase) expressed by the pseudovirus upon successful entry and gene transduction. The inhibitory concentration 50% (IC50) of the compound can then be determined by measuring the reduction in luciferase activity across a range of inhibitor concentrations.[3]

Materials and Reagents

-

This compound

-

SARS-CoV-2 Pseudovirus (Spike protein, Luciferase reporter)

-

HEK293T-ACE2 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well white, flat-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Experimental Protocol

Cell Preparation

-

Culture HEK293T-ACE2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

On the day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete growth medium and adjust the cell density.

-

Seed 1.2 x 10^4 cells per well in a 96-well white, flat-bottom plate and incubate overnight.[6]

Compound Dilution

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations for the assay. It is recommended to perform a 2-fold or 3-fold serial dilution.

Neutralization Assay

-

Carefully remove the medium from the wells containing the seeded HEK293T-ACE2 cells.

-

In a separate plate or tubes, mix equal volumes of the diluted this compound and the SARS-CoV-2 pseudovirus.[7]

-

Incubate the mixture at 37°C for 1 hour to allow the inhibitor to interact with the pseudovirus.[6][7]

-

After incubation, transfer the pseudovirus-inhibitor mixture to the wells containing the HEK293T-ACE2 cells.

-

Include the following controls on the plate:

-

Virus Control: Cells incubated with pseudovirus and medium without the inhibitor.

-

Cell Control: Cells incubated with medium only (no pseudovirus or inhibitor).

-

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.[7]

Luciferase Assay

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well.

-

Measure the luminescence using a plate luminometer. The signal is typically expressed in Relative Light Units (RLU).[4]

Data Analysis

-

Subtract the average RLU of the cell control wells from all other wells.

-

Calculate the percentage of neutralization using the following formula: % Neutralization = (1 - (RLU of sample / RLU of virus control)) * 100

-

Plot the percentage of neutralization against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in luciferase activity, using a non-linear regression analysis.[3]

Data Presentation

Table 1: Example Raw Data from a Pseudovirus Neutralization Assay with this compound

| This compound (µM) | RLU (Replicate 1) | RLU (Replicate 2) | Average RLU | % Neutralization |

| 100 | 150 | 165 | 157.5 | 99.8% |

| 50 | 250 | 270 | 260.0 | 99.7% |

| 25 | 500 | 530 | 515.0 | 99.4% |

| 12.5 | 1,200 | 1,250 | 1,225.0 | 98.5% |

| 6.25 | 5,000 | 5,100 | 5,050.0 | 93.9% |

| 3.13 | 20,000 | 21,000 | 20,500.0 | 75.3% |

| 1.56 | 45,000 | 46,000 | 45,500.0 | 45.2% |

| 0.78 | 70,000 | 72,000 | 71,000.0 | 15.2% |

| 0.39 | 80,000 | 82,000 | 81,000.0 | 3.3% |

| 0 (Virus Control) | 83,000 | 84,000 | 83,500.0 | 0.0% |

| Cell Control | 100 | 110 | 105.0 | - |

Table 2: Calculated IC50 Value for this compound

| Compound | IC50 (µM) |

| This compound | 1.75 |

Visualizations

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the pseudovirus neutralization assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low RLU signal in virus control | - Low pseudovirus titer- Poor cell health- Incorrect luciferase reagent preparation | - Use a higher titer of pseudovirus- Ensure cells are healthy and not overgrown- Prepare fresh luciferase reagent |

| High background in cell control | - Contamination- Reagent issue | - Use fresh, sterile reagents- Check for contamination in cell culture |

| Inconsistent results between replicates | - Pipetting errors- Uneven cell seeding | - Ensure accurate pipetting- Mix cell suspension well before seeding |

| No inhibition observed | - Inactive compound- Incorrect compound concentration | - Verify the activity of the compound with a positive control- Check compound dilution calculations |

Conclusion

The SARS-CoV-2 pseudovirus neutralization assay is a reliable and high-throughput method for evaluating the efficacy of potential viral entry inhibitors like this compound. The protocol described in this application note provides a framework for determining the IC50 of this and other candidate inhibitors, which is a critical step in the drug development pipeline for COVID-19 therapeutics. The safety and versatility of this assay make it an invaluable tool for researchers in the field.[3][7]

References

- 1. berthold.com [berthold.com]

- 2. berthold.com [berthold.com]

- 3. tandfonline.com [tandfonline.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Overview of Neutralization Assays and International Standard for Detecting SARS-CoV-2 Neutralizing Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaji.net [oaji.net]

- 7. Evaluation of a Pseudovirus Neutralization Assay for SARS-CoV-2 and Correlation with Live Virus-Based Micro Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preclinical Evaluation of SARS-CoV-2-IN-41 in a BSL-3 Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the initial preclinical evaluation of a novel investigational compound, SARS-CoV-2-IN-41, for its potential antiviral activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). All procedures involving live virus must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following institutional and national safety guidelines.[1][2][3][4][5] This document outlines the necessary in vitro assays to determine the compound's efficacy, cytotoxicity, and preliminary mechanism of action.

Compound Information (Hypothetical)

For the purpose of this protocol, this compound is assumed to be a synthetic small molecule with a known chemical structure and purity (>95%). A stock solution of 10 mM in dimethyl sulfoxide (DMSO) is prepared and stored at -80°C. The final concentration of DMSO in all assays should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow

The evaluation of this compound will follow a multi-step process to comprehensively assess its antiviral properties. The workflow is designed to first establish the cytotoxicity of the compound, then to determine its antiviral efficacy, and finally to investigate its potential mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 4. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing SARS-CoV-2 Mpro Inhibitors in Enzymatic Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of the virus.[1][2] It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1][2] Enzymatic activity assays are crucial for identifying and characterizing inhibitors of Mpro. This document provides detailed application notes and protocols for utilizing a representative Mpro inhibitor in such assays.

Note on "SARS-CoV-2-IN-41": A thorough search of available scientific literature and databases did not yield specific information for a compound designated "this compound". Therefore, for the purpose of these application notes and to provide a practical example, we will utilize data and protocols for a well-characterized and published SARS-CoV-2 Mpro inhibitor. The principles and methodologies described herein are broadly applicable to the screening and characterization of other Mpro inhibitors.

Principle of the Mpro Enzymatic Assay

Mpro enzymatic assays are designed to measure the catalytic activity of the protease and the potency of potential inhibitors. A common method is the Förster Resonance Energy Transfer (FRET) assay.[3] This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzymatic activity of Mpro. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a lower fluorescent signal.

Materials and Reagents

-

Recombinant SARS-CoV-2 Mpro

-

Mpro FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Mpro Inhibitor (e.g., GC376, Boceprevir, or other characterized compounds)

-

Dimethyl sulfoxide (DMSO)

-

384-well black, flat-bottom assay plates

-

Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex: 340 nm, Em: 490 nm)

Experimental Protocols

Preparation of Reagents

-

Recombinant Mpro: Reconstitute lyophilized Mpro in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, thaw an aliquot on ice and dilute to the desired working concentration in assay buffer. The final concentration in the assay will typically be in the nanomolar range.

-

Mpro FRET Substrate: Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM). Store this stock at -20°C, protected from light. For the assay, dilute the stock solution in assay buffer to the desired final concentration (typically in the micromolar range).

-

Mpro Inhibitor: Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination.

Mpro Enzymatic Activity Assay Protocol

This protocol is designed for a 384-well plate format.

-

Compound Dispensing: Dispense a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls) into the wells of the 384-well plate.

-

Enzyme Addition: Add a solution of Mpro in assay buffer to each well, except for the no-enzyme control wells. The final concentration of Mpro should be optimized for a robust signal-to-background ratio.

-

Pre-incubation: Gently mix the plate and incubate for a set period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the Mpro FRET substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes).

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the initial velocity (rate) of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.

-

Normalization: Normalize the reaction rates by subtracting the rate of the no-enzyme control (background) and expressing the inhibitor-treated rates as a percentage of the no-inhibitor control (100% activity).

-

IC50 Determination: Plot the percentage of Mpro activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation

The inhibitory activity of various compounds against SARS-CoV-2 Mpro can be summarized in a table for easy comparison. The following table presents example data for well-characterized Mpro inhibitors.

| Inhibitor | IC50 (µM) | Assay Type | Reference |

| GC376 | 0.026 - 0.89 | FRET | [4] |

| Boceprevir | 7.6 - 748.5 (nM) | FRET | [4] |

| Tannic Acid | 2.1 | FRET | [5] |

| Evans Blue | 0.2 | FRET | [5] |

Visualizations

Mpro Inhibition Signaling Pathway

The following diagram illustrates the mechanism of Mpro inhibition. Mpro is essential for cleaving the viral polyprotein into functional non-structural proteins required for viral replication. Inhibitors block the active site of Mpro, preventing this cleavage and thereby halting the viral life cycle.

Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.

Experimental Workflow for Mpro Inhibitor Screening

The following diagram outlines the key steps in a high-throughput screening campaign to identify Mpro inhibitors.

Caption: High-Throughput Screening Workflow for Mpro Inhibitors.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers engaged in the discovery and development of SARS-CoV-2 Mpro inhibitors. While specific data for "this compound" was not available, the outlined methodologies are robust and can be adapted for the characterization of any potential Mpro inhibitor. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining reliable and reproducible results in the pursuit of novel antiviral therapeutics.

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ebiohippo.com [ebiohippo.com]

- 4. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

Application Notes and Protocols for a Novel Antiviral Agent in Animal Models of COVID-19

Disclaimer: No public health or scientific body has registered or studied a compound with the designation "SARS-CoV-2-IN-41." The following application notes and protocols are a generalized template based on common research practices for evaluating antiviral candidates in preclinical animal models of COVID-19. The data presented is illustrative and should not be considered representative of any specific therapeutic agent.

Introduction

The effective evaluation of novel therapeutic agents against SARS-CoV-2 requires robust and reproducible in vivo studies. Animal models that recapitulate key aspects of human COVID-19, such as viral replication in the respiratory tract and associated pathologies, are crucial for determining the potential efficacy of antiviral candidates.[1][2] This document outlines generalized protocols for the dosage and administration of a hypothetical antiviral agent, herein referred to as "IN-41," in established animal models of SARS-CoV-2 infection. The protocols provided are intended to serve as a foundational guide for researchers in the development of specific study designs.

Quantitative Data Summary

The following tables present illustrative data for the hypothetical antiviral agent "IN-41" in two common animal models for COVID-19 research: the K18-hACE2 mouse model, which expresses human ACE2 and often develops severe disease, and the Golden Syrian hamster model, which supports high levels of viral replication in the lungs.[2]

Table 1: Illustrative Dosage and Efficacy of "IN-41" in K18-hACE2 Mice

| Dosage (mg/kg/day) | Administration Route | Treatment Schedule | Viral Titer Reduction (Log10 PFU/g lung tissue) | Weight Loss Reduction (%) | Survival Rate (%) |

| 10 | Oral (p.o.) | Twice daily for 5 days, starting 4 hours post-infection | 1.5 | 5 | 60 |

| 30 | Oral (p.o.) | Twice daily for 5 days, starting 4 hours post-infection | 3.2 | 15 | 90 |

| 10 | Intraperitoneal (i.p.) | Once daily for 5 days, starting 4 hours post-infection | 2.1 | 8 | 70 |

| 30 | Intraperitoneal (i.p.) | Once daily for 5 days, starting 4 hours post-infection | 3.8 | 18 | 100 |

| Vehicle Control | Oral (p.o.) | Twice daily for 5 days, starting 4 hours post-infection | 0 | 25 | 20 |

Table 2: Illustrative Pharmacokinetics of "IN-41" Active Metabolite in Golden Syrian Hamsters

| Dosage (mg/kg) | Administration Route | Half-life (t1/2) (hours) | AUC (inf) (h·ng/mL) | Lung Tissue Concentration (ng/g) at 24h |

| 30 | Oral (p.o.) | 8.8 | 7327 | 1500 |

| 60 | Oral (p.o.) | 19.0 | 17397 | 3500 |

| 3 | Intravenous (i.v.) | 2.2 | Not Applicable | 500 |

| Vehicle Control | Oral (p.o.) | Not Applicable | Not Applicable | Not Applicable |

Experimental Protocols

K18-hACE2 Mouse Efficacy Study

This protocol describes a typical efficacy study of a novel antiviral in transgenic mice expressing the human ACE2 receptor.

Objective: To evaluate the in vivo efficacy of "IN-41" in reducing viral load, morbidity (weight loss), and mortality in K18-hACE2 mice infected with SARS-CoV-2.

Materials:

-

K18-hACE2 transgenic mice (8-12 weeks old, mixed sex)

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020)

-

"IN-41" formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Vehicle control

-

Anesthetic (e.g., isoflurane)

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

-

Acclimatization: Acclimate mice to the BSL-3 facility for at least 72 hours prior to the start of the experiment.

-

Infection: Anesthetize mice and intranasally inoculate with a sublethal dose (e.g., 1x10^4 PFU) of SARS-CoV-2 in a 30 µL volume.

-

Group Allocation: Randomly assign mice to treatment and control groups (n=10 per group).

-

Treatment Administration:

-

Begin treatment 4 hours post-infection.

-

Administer "IN-41" or vehicle control according to the specified dosage and route (e.g., oral gavage).

-

Continue treatment for a total of 5 days.

-

-

Monitoring:

-

Record body weight and clinical signs of disease daily for 14 days.

-

Euthanize animals that reach a predetermined endpoint (e.g., >25% weight loss).

-

-

Endpoint Analysis (Day 5 Post-Infection):

-

Euthanize a subset of mice from each group (n=5).

-

Harvest lungs and other relevant tissues.

-

Homogenize lung tissue for viral load quantification via plaque assay or RT-qPCR.

-

Fix a portion of the lung tissue in 10% neutral buffered formalin for histopathological analysis.

-

Golden Syrian Hamster Pharmacokinetic Study

This protocol outlines a study to determine the pharmacokinetic profile of "IN-41."

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of "IN-41" in hamsters.

Materials:

-

Golden Syrian hamsters (8-10 weeks old, male)

-

"IN-41" formulated for oral and intravenous administration

-

Blood collection supplies (e.g., EDTA tubes)

-

Cannulas (for serial blood sampling if applicable)

Procedure:

-

Acclimatization: Acclimate hamsters for at least one week prior to the study.

-

Dosing:

-

Administer a single dose of "IN-41" via the desired route (e.g., 30 mg/kg p.o. or 3 mg/kg i.v.).

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process blood to separate plasma.

-

At the final time point, euthanize animals and collect tissues of interest (e.g., lung, liver, kidney).

-

-

Bioanalysis:

-

Analyze plasma and tissue homogenates for concentrations of the parent compound and its major metabolites using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Visualizations

The following diagrams illustrate a typical experimental workflow and a generalized signaling pathway for an antiviral agent targeting SARS-CoV-2.

References

Step-by-step guide for SARS-CoV-2-IN-41 solubility preparation for experiments

Step-by-Step Guide for SARS-CoV-2-IN-41 Solubility Preparation for Experiments

Introduction

This document provides a detailed protocol for the preparation of this compound, a novel small molecule inhibitor, for use in various in vitro experiments targeting SARS-CoV-2. Proper preparation and solubilization of the compound are critical for obtaining accurate and reproducible experimental results. This guide is intended for researchers, scientists, and drug development professionals working on the development of antiviral therapeutics.

Compound Information

The following table summarizes the key physicochemical properties of a typical small molecule inhibitor. Note: As "this compound" is a hypothetical name, these values are representative and should be replaced with the actual data from the compound's Certificate of Analysis (CoA).

| Property | Value (Example) | Notes |

| Molecular Formula | C₂₅H₂₀N₄O₄S | Obtain from the Certificate of Analysis. |

| Molecular Weight | 484.52 g/mol | Obtain from the Certificate of Analysis. |

| Appearance | Lyophilized white to off-white powder | Visually inspect the compound upon receipt. |

| Purity | >98% (by HPLC) | Confirm purity from the Certificate of Analysis. |

| Solubility (at 25°C) | DMSO: ≥ 50 mg/mL (≥ 103.2 mM) | Empirically determine or obtain from the supplier's datasheet. |

| Ethanol: < 1 mg/mL | It is common for small molecules to have limited solubility in alcohols. | |

| Water: Insoluble | Many organic small molecules have poor aqueous solubility. | |

| Storage Conditions | Store at -20°C in a dry, dark place. | Follow the supplier's recommendations for long-term storage. |

Required Materials and Equipment

-

This compound (lyophilized powder)

-